3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1056157-29-9
VCID: VC2548609
InChI: InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2
SMILES: C1=COC=C1C2=NC(=NO2)CCl
Molecular Formula: C7H5ClN2O2
Molecular Weight: 184.58 g/mol

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

CAS No.: 1056157-29-9

Cat. No.: VC2548609

Molecular Formula: C7H5ClN2O2

Molecular Weight: 184.58 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole - 1056157-29-9

Specification

CAS No. 1056157-29-9
Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
IUPAC Name 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2
Standard InChI Key XIMAUSTTXYGYOZ-UHFFFAOYSA-N
SMILES C1=COC=C1C2=NC(=NO2)CCl
Canonical SMILES C1=COC=C1C2=NC(=NO2)CCl

Introduction

Chemical Structure and Properties

Molecular Characteristics

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is characterized by a molecular formula of C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol . The compound features three key structural elements: a furan ring, a 1,2,4-oxadiazole ring, and a chloromethyl substituent. These structural features contribute to its unique chemical properties and reactivity profile.

It's important to note the existence of a structural isomer, 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole (CAS: 1258651-36-3), which differs in the position of the chloromethyl group on the oxadiazole ring . This illustrates the positional variability possible within this class of compounds, which can significantly affect their biological and chemical properties.

Physical Properties

The physical properties of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole are summarized in the following table:

PropertyDescription
Physical StateSolid at room temperature
Molecular Weight184.58 g/mol
Molecular FormulaC₇H₅ClN₂O₂
CAS Number1056157-29-9
SolubilitySoluble in organic solvents such as dichloromethane
Storage RecommendationCool, dry place for long-term storage

These properties make the compound suitable for various laboratory applications and synthetic procedures, particularly in medicinal chemistry and drug discovery efforts.

Synthesis Methods

Synthetic Procedures for Related Compounds

For structurally related compounds, such as 2,5-disubstituted-1,3,4-oxadiazole derivatives, specific synthetic routes have been documented. For instance, one approach involves mixing the intermediate (1 equivalent) with dichloromethane, followed by the addition of HATU (0.3 equivalents) and N,N-diisopropyl ethylamine (2 equivalents). The reaction mixture is stirred at room temperature for 5-10 minutes, after which the appropriate carboxylic acids (1.2 equivalents) are added, and stirring continues for 3-5 hours .

While this specific procedure is for a different oxadiazole isomer, it illustrates the general synthetic principles that might be applied to the synthesis of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole, with appropriate modifications to account for structural differences.

Chemical Reactivity

Nucleophilic Substitution Reactions

The chloromethyl group in 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is highly reactive toward nucleophilic substitution reactions. This reactivity makes the compound an excellent building block for the synthesis of more complex molecules. Typical nucleophiles include amines, thiols, and azides, which can replace the chlorine atom to form new derivatives with altered properties.

These reactions generally follow an SN2 mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion. The reaction can be represented as:

R-CH₂Cl + Nu⁻ → R-CH₂-Nu + Cl⁻

Where R represents the oxadiazole-furan moiety and Nu⁻ represents the nucleophile.

Reactions Involving the Heterocyclic Rings

Both the furan and oxadiazole rings in 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole can participate in various chemical transformations. The furan ring, being electron-rich, is particularly susceptible to electrophilic aromatic substitution reactions and can undergo oxidation under specific conditions.

The oxadiazole ring, on the other hand, is relatively stable but can be modified through specific reactions targeting the ring structure. These can include reduction reactions using reagents like lithium aluminum hydride, which can lead to ring opening or transformation.

Reactivity Table

The following table summarizes the key reactive sites and potential transformations of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole:

Reactive SiteType of ReactionPotential Products
Chloromethyl GroupNucleophilic SubstitutionAmines, ethers, thioethers, azides
Furan RingElectrophilic Aromatic SubstitutionSubstituted furans
Furan RingOxidationRing-opened products, furanones
Oxadiazole RingReductionRing-opened products, amines
Oxadiazole RingCycloadditionComplex heterocycles

This reactivity profile makes 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole a versatile starting material for the synthesis of diverse chemical libraries, particularly for medicinal chemistry applications.

Biological Activities and Applications

Research Directions and Future Applications

Based on the available literature, several promising research directions for 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole and its derivatives can be identified:

  • Development of novel antimicrobial agents to address the growing concern of antibiotic resistance

  • Exploration of antioxidant properties for potential applications in conditions associated with oxidative stress

  • Investigation of TGR5 agonistic activity for diabetes and metabolic disorder treatments

  • Synthesis of derivative libraries for structure-activity relationship studies

These research directions could lead to the development of novel therapeutic agents with enhanced efficacy, selectivity, and reduced side effects.

Precaution CategoryRecommended Measures
Personal Protective EquipmentWear appropriate gloves, eye protection, and laboratory coat
VentilationWork in a well-ventilated area or under a fume hood
StorageStore in a cool, dry place, away from incompatible materials
Exposure PreventionAvoid contact with skin and eyes; avoid inhalation of vapors
Emergency ResponseHave appropriate emergency equipment readily available

These precautions are essential for minimizing risk when working with this compound, particularly in research and development settings .

Comparative Analysis with Similar Compounds

Structural Comparisons

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole belongs to a family of oxadiazole derivatives with varying structural features. Understanding these structural relationships is crucial for predicting biological activity and developing structure-activity relationships.

The following table compares 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole with structurally related compounds:

CompoundKey Structural FeaturesDifferences from Target Compound
5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazoleChloromethyl at position 5, furan at position 3Reversed positions of substituents on oxadiazole ring
3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazoleChloromethyl at position 3, furan at position 2Different position of attachment on furan ring
2,5-disubstituted-1,3,4-oxadiazole derivatives1,3,4-oxadiazole coreDifferent oxadiazole isomer
3,4,5-trisubstituted-4,5-dihydro-1,2,4-oxadiazolePartially reduced 1,2,4-oxadiazole with three substituentsAdditional substituent and partially reduced oxadiazole ring

These structural variations can significantly impact the physicochemical properties, reactivity, and biological activities of these compounds, highlighting the importance of precise structural characterization in drug discovery and development.

Activity Comparisons

Based on studies of structurally similar compounds, the following comparative activity profile can be proposed:

Compound ClassReported ActivitiesPotential Applications
2,5-disubstituted-1,3,4-oxadiazolesAntimicrobial, antioxidantInfectious diseases, conditions associated with oxidative stress
3,4,5-trisubstituted-4,5-dihydro-1,2,4-oxadiazolesTGR5 agonismType 2 diabetes, metabolic disorders
Other oxadiazole derivativesVarious (antimicrobial, antioxidant, anticancer)Diverse therapeutic applications

While specific activity data for 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is limited, these comparisons provide insights into its potential biological profile and suggest directions for future research.

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